5-Amino-1-(2-methoxy-5-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile
Description
Properties
IUPAC Name |
5-amino-1-(2-methoxy-5-methylphenyl)-3-methylpyrazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O/c1-8-4-5-12(18-3)11(6-8)17-13(15)10(7-14)9(2)16-17/h4-6H,15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAIDTDZAVYYPHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)N2C(=C(C(=N2)C)C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Amino-1-(2-methoxy-5-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile (CAS No: 2197061-87-1) is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a unique structural framework that contributes to its pharmacological potential, including anti-inflammatory, antimicrobial, and anticancer properties.
Chemical Structure and Properties
The molecular formula of 5-Amino-1-(2-methoxy-5-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile is C13H14N4O, with a molecular weight of approximately 242.28 g/mol. The compound contains an amino group, a methoxy-substituted phenyl ring, and a carbonitrile group, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C13H14N4O |
| Molecular Weight | 242.28 g/mol |
| CAS Number | 2197061-87-1 |
Anti-inflammatory Activity
Research has indicated that pyrazole derivatives exhibit significant anti-inflammatory effects. For instance, compounds similar to 5-Amino-1-(2-methoxy-5-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile have been shown to inhibit the release of pro-inflammatory cytokines such as TNF-alpha. In vitro studies demonstrated that derivatives of this compound can effectively reduce inflammation in models of carrageenan-induced edema, comparable to established anti-inflammatory drugs like indomethacin .
Antimicrobial Properties
The antimicrobial activity of this compound has been explored against various bacterial strains. Studies have shown promising results against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The presence of the amino and carbonitrile functionalities is believed to enhance the compound's ability to disrupt bacterial cell wall synthesis or function .
Anticancer Potential
The anticancer properties of pyrazole derivatives are well-documented. Compounds related to 5-Amino-1-(2-methoxy-5-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile have been identified as inhibitors of tubulin polymerization, leading to cell cycle arrest in cancer cells. For example, certain derivatives have shown IC50 values in the low micromolar range against various cancer cell lines, indicating potent antiproliferative activity .
Study on Inhibition of Tubulin Polymerization
A significant study investigated the effects of a derivative structurally related to 5-Amino-1-(2-methoxy-5-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile on tubulin polymerization. The compound was found to bind at the colchicine site on tubulin, effectively inhibiting its polymerization and resulting in G2/M phase cell cycle arrest in cancer cells. This study highlights the potential use of this pyrazole derivative as a chemotherapeutic agent .
Evaluation of Antimicrobial Activity
Another research effort focused on synthesizing various pyrazole derivatives and evaluating their antimicrobial efficacy. Among these compounds, several exhibited high activity against E. coli and S. aureus, suggesting that modifications to the pyrazole core can significantly influence antibacterial potency. The study concluded that specific substituents on the pyrazole ring could enhance antimicrobial activity, paving the way for new therapeutic agents .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of 5-amino-pyrazole derivatives, including the compound , as anticancer agents. Research indicates that these compounds can inhibit tubulin polymerization, which is crucial for cancer cell division. For instance, a derivative exhibited an IC50 value in the low micromolar range, demonstrating significant antiproliferative effects against various cancer cell lines .
Anti-inflammatory Properties
The compound has also shown promise in treating inflammatory conditions. In vitro studies demonstrated its ability to reduce inflammation in glial cells and protect against oxidative stress-induced damage in neuronal cells. This suggests its potential as a therapeutic agent for neurodegenerative diseases like Alzheimer's .
Antimicrobial Activity
5-Amino-pyrazoles have been found to possess antimicrobial properties, particularly against Gram-positive and Gram-negative bacteria. One study reported that a related pyrazole derivative exhibited sub-micromolar activity against Methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic strains .
Herbicides and Insecticides
The compound's structural features suggest potential use in agrochemicals, particularly as herbicides or insecticides. Pyrazole derivatives are known to interact with specific biochemical pathways in pests and weeds, making them effective for crop protection .
Fungicides
Research indicates that certain pyrazole derivatives can inhibit fungal growth, suggesting their applicability as fungicides in agricultural settings. Their effectiveness against fungal pathogens could be leveraged to improve crop yields and reduce losses due to disease .
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal evaluated the anticancer properties of various pyrazole derivatives, including 5-amino-1-(2-methoxy-5-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile. The results indicated that this compound significantly inhibited the growth of tumor cells in vitro and showed promise for further development as an anticancer drug .
Case Study 2: Anti-inflammatory Effects
In another study focused on neuroinflammation, researchers tested the compound's ability to modulate inflammatory responses in microglial cells. The findings suggested that it could effectively reduce markers of inflammation, indicating its potential use in treating neurodegenerative conditions .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Key Observations:
For instance, 4-fluorophenyl derivatives exhibit notable anticancer activity . Electron-Donating Groups (e.g., -OCH₃, -CH₃): Methoxy and methyl groups (as in the target compound and ) improve lipophilicity, aiding membrane permeability. The 2-methoxy-5-methylphenyl group in the target compound may optimize steric and electronic profiles for receptor binding.
Synthetic Methodologies: Multi-component reactions (e.g., one-pot syntheses) are prevalent for pyrazole-carbonitriles . For example, 6-amino-4-(4-methoxyphenyl)pyrano[2,3-c]pyrazole derivatives are synthesized via four-component reactions . Acylation reactions (e.g., bromopropanoyl derivatization in ) introduce functional diversity but require careful optimization to avoid side products.
Spectroscopic Differentiation: NH₂ Signals: Amino protons typically appear as singlets near δ 7.47–8.06 ppm . Aromatic Protons: Substituent position significantly affects splitting patterns. For example, 2-fluoro-4-methoxyphenyl derivatives show distinct dd (δ 7.74) and singlet (δ 6.63) signals . Methyl Groups: Pyrazole CH₃ groups resonate at δ 2.14–2.21 ppm .
Agrochemical Applications: Fipronil, a structurally related pyrazole-carbonitrile with CF₃ and sulfinyl groups, is a commercial insecticide , highlighting the scaffold’s versatility.
Q & A
What multi-step synthetic routes are recommended for synthesizing 5-Amino-1-(2-methoxy-5-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile, and how can intermediates be optimized?
Answer:
The synthesis typically involves cyclization, formylation, oxidation, and acylation steps. A common approach is outlined below:
Optimization Tips:
- Adjust reaction temperature (e.g., 60–80°C for acylation) to improve yield.
- Use anhydrous conditions for moisture-sensitive steps (e.g., formylation).
- Purify intermediates via column chromatography (silica gel, hexane/EtOAc) .
How can contradictions in spectroscopic data (NMR, MS) during characterization be resolved?
Answer:
Discrepancies often arise from tautomerism, impurities, or solvent effects. Methodological solutions include:
- 2D NMR (HSQC, HMBC): Resolve ambiguous proton-carbon correlations, especially for pyrazole ring protons and nitrile groups .
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula (e.g., C₁₂H₁₃N₄O requires m/z 229.1089) to rule out adducts .
- X-ray Crystallography: Unambiguously assign molecular geometry (e.g., bond angles and torsion angles) .
What crystallographic techniques are effective for confirming molecular geometry?
Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key parameters for 5-Amino-1-(2-methoxy-5-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile analogs:
| Parameter | Typical Value | Example | Reference |
|---|---|---|---|
| Space Group | Monoclinic (P2₁/c) | P2₁/c for pyrazole derivatives | |
| R Factor | < 0.05 | 0.033 (high precision) | |
| Torsion Angle (C–N–C–O) | 175.2° | Methoxy group orientation |
Recommendations:
- Cool crystals to 90 K to minimize thermal motion artifacts .
- Use SHELX or OLEX2 for structure refinement .
How do electronic effects of substituents (methoxy, methyl) influence reactivity and stability?
Answer:
- Methoxy Group (–OCH₃):
- Methyl Group (–CH₃):
Experimental Validation:
- DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces .
- Comparative UV-Vis spectroscopy to assess conjugation effects .
What in vitro assays are suitable for evaluating biological activity, and how can false positives be mitigated?
Answer:
- Assays:
- Mitigating False Positives:
- Include negative controls (e.g., DMSO-only wells).
- Validate hits with orthogonal assays (e.g., SPR for binding affinity) .
How can computational modeling predict pharmacodynamic properties?
Answer:
- Molecular Docking (AutoDock Vina): Predict binding poses with carbonic anhydrase (PDB: 3LXG). Use a grid box centered on the active site (20 ų) .
- ADMET Prediction (SwissADME):
- LogP ≈ 2.5 (optimal for blood-brain barrier penetration).
- CYP450 inhibition risk assessed via substrate specificity maps .
What factors are critical in designing stability studies under varying pH and temperature?
Answer:
- Storage Conditions:
How can reaction yields be improved in large-scale syntheses?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
